2-(4-Fluoro-3-methylphenyl)piperidine
Description
2-(4-Fluoro-3-methylphenyl)piperidine is a substituted piperidine derivative characterized by a fluorinated aromatic ring (4-fluoro-3-methylphenyl) attached to the piperidine scaffold at the 2-position. Piperidine derivatives are widely studied in medicinal chemistry due to their conformational flexibility, which allows for diverse interactions with biological targets such as neurotransmitter receptors and enzymes .
Structure
3D Structure
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
2-(4-fluoro-3-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-8-10(5-6-11(9)13)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3 |
InChI Key |
UPCRJLQEXZTBPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCCN2)F |
Origin of Product |
United States |
Preparation Methods
Procedure and Conditions
-
Condensation : 4-Fluoro-3-methylacetophenone reacts with a primary amine (e.g., benzylamine) in methanol at 50°C for 12 hours to form the corresponding imine.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) in acetic acid reduces the imine to the secondary amine. Yields range from 65–80%.
Key Advantages :
-
High functional group tolerance.
-
Scalable under mild conditions.
Limitations :
-
Requires stoichiometric reducing agents.
-
Competing over-reduction or dehalogenation observed with Pd/C hydrogenation.
Hydrogenation of Pyridine Derivatives
Catalytic hydrogenation of pyridine precursors offers a stereoselective route to piperidines. The 2-(4-fluoro-3-methylphenyl)pyridine intermediate is hydrogenated to the target compound using transition metal catalysts.
Protocol
-
Substrate : 2-(4-Fluoro-3-methylphenyl)pyridine.
-
Catalyst : Rhodium on carbon (Rh/C, 5 wt%) or palladium on carbon (Pd/C, 10 wt%).
-
Conditions : H₂ (50 psi), ethanol, 60°C, 24 hours.
Mechanistic Insight :
The pyridine ring undergoes partial dearomatization via hydrogen bonding interactions, stabilizing the transition state and favoring axial fluorine orientation.
Suzuki-Miyaura coupling enables direct aryl group introduction to piperidine scaffolds. This method is ideal for late-stage functionalization.
Representative Example
-
Substrates :
-
Piperidin-2-yl triflate.
-
4-Fluoro-3-methylphenylboronic acid.
-
-
Catalyst : Pd(PPh₃)₄ (2 mol%).
-
Base : K₂CO₃.
Optimization Tips :
-
Microwave irradiation reduces reaction time to 2 hours with comparable yields.
-
Boronic ester derivatives improve solubility and coupling efficiency.
Multi-Component Condensation Reactions
Mannich-type condensations provide a one-pot assembly of the piperidine ring and aryl substituent.
Three-Component Reaction
-
Reactants :
-
Formaldehyde (2 equiv).
-
4-Fluoro-3-methylaniline (1 equiv).
-
Ethyl acetoacetate (1 equiv).
-
Side Reactions :
-
Competing formation of Schiff bases necessitates careful pH control.
Nucleophilic Substitution on Benzyl Precursors
Aryl halides undergo nucleophilic displacement by piperidine derivatives, offering a straightforward route.
Example Synthesis
-
Substrate : 4-Fluoro-3-methylbenzyl bromide.
-
Nucleophile : Piperidine.
-
Base : K₂CO₃.
Challenges :
-
Competing elimination reactions at elevated temperatures.
-
Steric hindrance from the 3-methyl group reduces reactivity.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 65–80 | 12–24 h | Mild conditions, scalable | Over-reduction risks |
| Pyridine Hydrogenation | 70–85 | 24 h | High stereoselectivity | Requires specialized catalysts |
| Suzuki Coupling | 60–75 | 12 h | Late-stage functionalization | Sensitive to boronic acid purity |
| Multi-Component Condensation | 50–65 | 6 h | One-pot synthesis | Low yields due to side reactions |
| Nucleophilic Substitution | 55–70 | 8 h | Simple setup | Steric hindrance issues |
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluoro-3-methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The unique structure of 2-(4-Fluoro-3-methylphenyl)piperidine positions it as a candidate for developing pharmaceuticals targeting specific receptors or enzymes. Its potential applications include:
- Antidepressants : Similar piperidine derivatives have shown efficacy as serotonin and norepinephrine reuptake inhibitors, indicating potential use in treating depression and anxiety disorders .
- Anti-inflammatory Agents : Studies suggest that compounds with similar structures can inhibit NLRP3 inflammasome activity, which is crucial in inflammatory diseases.
Biological Studies
This compound serves as a valuable probe for studying biological pathways due to its ability to interact with various biomolecules:
- Receptor Interaction : Research indicates that this compound can bind to neurotransmitter receptors, potentially influencing neurochemical pathways associated with mood regulation and cognition.
- Enzyme Inhibition : Related compounds have demonstrated strong inhibitory effects on acetylcholinesterase, suggesting applications in neurodegenerative disease treatment.
Materials Science
The compound's unique properties may also be exploited in materials science for developing new materials with enhanced stability or reactivity, although this area is less explored compared to medicinal applications.
In Vitro Studies
A series of studies have evaluated the biological activity of piperidine derivatives:
- Anticancer Activity : Compounds structurally similar to this compound exhibited significant inhibition of cancer cell proliferation in various hematological cancer cell lines. These studies highlighted the potential of such compounds in cancer therapeutics by promoting apoptosis through upregulation of genes like p53 and Bax .
- Enzyme Inhibition Studies : In vitro assays demonstrated that derivatives achieved IC50 values below 5 µM against acetylcholinesterase, indicating promising therapeutic applications for Alzheimer's disease.
Molecular Docking Studies
Molecular docking analyses have elucidated binding interactions between this compound and various biological targets, confirming how structural features influence pharmacological activity. These studies are critical in understanding the compound's mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
Structural and Physicochemical Properties
*Calculated using Lipinski’s rule of five.
†Estimated based on analogs with similar substituents .
Key Research Findings
Fluorine Substitution: Fluorine at the para position of the phenyl ring enhances metabolic stability and binding affinity to opioid receptors compared to non-fluorinated analogs .
Heterocyclic Replacements : Compounds like APB-10 (chromone-substituted) show superior selectivity for nAChRs over benzoyl-containing analogs, highlighting the importance of heterocyclic moieties .
Biological Activity
2-(4-Fluoro-3-methylphenyl)piperidine is a piperidine derivative characterized by a piperidine ring substituted with a 4-fluoro-3-methylphenyl group. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and pharmacology. The presence of fluorine enhances metabolic stability and alters the compound's physicochemical properties, making it an intriguing subject for research.
The synthesis of this compound typically involves multiple steps, which may vary based on the desired derivatives. The compound's molecular formula is with a molecular weight of . Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | This compound |
| SMILES | CC1=CC(=CC=C1)C2CCNCC2 |
Anticancer Potential
Research indicates that derivatives of piperidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, leading to reduced cancer cell proliferation .
A comparative analysis of structural analogs reveals the following:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 2-(3-Fluorophenyl)piperidine | Potential anticancer activity | Different fluorine substitution pattern |
| 4-(4-Fluorophenyl)-piperidine | Antidepressant properties | Known for its use in treating depression |
| 2-(4-Methylphenyl)piperidine | Varies in metabolic stability | Methyl instead of fluorine impacts activity |
The unique substitution pattern of this compound enhances its interaction with biological targets, potentially leading to improved anticancer efficacy compared to other derivatives .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymes : By interacting with enzymes like DHFR, it disrupts essential cellular processes necessary for DNA replication and repair.
- Receptor Modulation : The compound may also act on various receptors involved in cell signaling pathways that regulate growth and apoptosis.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of piperidine derivatives in cancer therapy. For example, a study demonstrated that a structurally similar piperidine compound induced apoptosis in hypopharyngeal tumor cells more effectively than the standard chemotherapy drug bleomycin . This suggests that the structural features of these compounds play a significant role in their biological activity.
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes some findings:
These results indicate promising activity against multiple types of cancer, warranting further investigation into its therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Fluoro-3-methylphenyl)piperidine, and how do reaction conditions influence yield and purity?
A common approach involves nucleophilic substitution or coupling reactions using halogenated precursors. For example, hydrolysis of intermediates with bases in solvent systems like amides or cyclic ethers (e.g., THF) can optimize stereochemical outcomes . Key factors include:
- Solvent selection : Polar aprotic solvents enhance reaction rates but may require purification steps to remove residues.
- Base choice : Strong bases (e.g., NaOH) improve hydrolysis efficiency but risk side reactions with sensitive functional groups.
- Temperature control : Lower temperatures (0–25°C) minimize decomposition of fluorinated intermediates.
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR spectroscopy : NMR is critical for confirming fluorine substitution patterns, while NMR resolves piperidine ring conformation and methyl group orientation .
- X-ray crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding with hydrochloride salts) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities from synthetic byproducts .
Q. How can researchers assess the biological activity of this compound in early-stage pharmacological studies?
- In vitro assays : Screen for receptor binding affinity (e.g., serotonin or dopamine receptors) using radioligand displacement assays.
- ADME profiling : Evaluate metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
- Toxicity screening : Use zebrafish embryos or mammalian cell lines (e.g., HEK293) to assess acute toxicity and IC values .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Quantum chemical calculations : Predict reaction pathways and transition states to identify energy barriers for key steps (e.g., ring closure) .
- Machine learning : Train models on existing piperidine derivative datasets to predict optimal solvents, catalysts, or reaction times .
- Molecular dynamics simulations : Study solvation effects on intermediate stability and byproduct formation .
Q. What strategies resolve contradictions in reported pharmacological data for structurally similar piperidine derivatives?
- Meta-analysis : Compare datasets across studies, adjusting for variables like assay conditions (e.g., pH, temperature) or cell line variability .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., fluorine position, methyl group size) to isolate contributing factors .
- Orthogonal validation : Confirm activity using multiple assay formats (e.g., functional vs. binding assays) .
Q. How does stereochemistry at the piperidine ring influence the compound’s physicochemical and biological properties?
- Chiral resolution : Separate enantiomers via chiral HPLC or enzymatic resolution to compare activity .
- Pharmacophore modeling : Map stereochemical features to receptor binding pockets (e.g., hydrophobic vs. hydrogen-bonding interactions) .
- Stability studies : Assess racemization risks under physiological conditions (e.g., pH 7.4 buffer at 37°C) .
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma, tissue)?
- Sample preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from biological interferents .
- LC-MS/MS optimization : Employ deuterated internal standards to correct for matrix effects and ionization variability .
- Limit of detection (LOD) : Validate methods down to 1 nM concentrations for low-dose pharmacokinetic studies .
Q. How can researchers design structure-activity relationship (SAR) studies to explore fluorinated analogs?
- Substituent variation : Synthesize analogs with halogens (Cl, Br), electron-withdrawing groups (NO), or extended aromatic systems .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate spatial electronic features with activity .
- Biological profiling : Test analogs against isoform-specific targets (e.g., kinase subtypes) to identify selectivity drivers .
Q. What green chemistry approaches minimize waste in large-scale synthesis?
- Catalytic systems : Use recyclable Pd/C or enzyme-mediated catalysts to reduce heavy metal waste .
- Solvent recycling : Implement distillation or membrane filtration for solvent recovery .
- Atom economy : Design routes with minimal protecting groups and high-yield steps (>80%) .
Methodological Considerations
- Data reproducibility : Document reaction conditions (e.g., humidity, light exposure) that may affect fluorinated compound stability .
- Safety protocols : Handle hydrochloride salts in fume hoods to avoid inhalation of fine particulates .
- Ethical compliance : Adhere to institutional guidelines for pharmacological testing, especially for neuroactive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
